molecular formula C13H8ClFN4S B2628901 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-36-4

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2628901
CAS No.: 2060361-36-4
M. Wt: 306.74
InChI Key: MFLPSXCWMXZJGH-UHFFFAOYSA-N
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Description

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiazolidines.

Scientific Research Applications

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of signaling pathways involved in inflammation, cell proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-fluorophenyl)pyrimidine: Similar structure but lacks the thiazole ring.

    5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms on the pyrimidine ring.

    4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine: Contains a thieno ring instead of a thiazole ring

Uniqueness

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to the presence of both the thiazole and pyrimidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLPSXCWMXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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